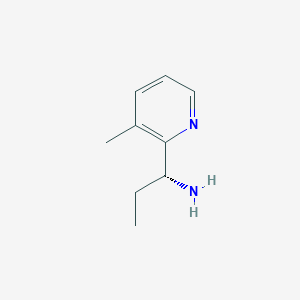

(1R)-1-(3-Methyl(2-pyridyl))propylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(1R)-1-(3-methylpyridin-2-yl)propan-1-amine |

InChI |

InChI=1S/C9H14N2/c1-3-8(10)9-7(2)5-4-6-11-9/h4-6,8H,3,10H2,1-2H3/t8-/m1/s1 |

InChI Key |

KYBITTXNIHENDH-MRVPVSSYSA-N |

Isomeric SMILES |

CC[C@H](C1=C(C=CC=N1)C)N |

Canonical SMILES |

CCC(C1=C(C=CC=N1)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 1r 1 3 Methyl 2 Pyridyl Propylamine and Analogous Structures

General Strategies for Pyridyl-Substituted Alkylamines

The construction of pyridyl-substituted alkylamines involves the formation of a carbon-nitrogen bond, a fundamental transformation in organic synthesis. Several reliable methods have been established for this purpose.

Reductive Amination Approaches

Reductive amination is a widely employed and robust method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the reaction of a ketone or aldehyde with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgyoutube.com

A key advantage of this method is the ability to use a variety of reducing agents that can selectively reduce the imine in the presence of the starting carbonyl group. masterorganicchemistry.comharvard.edu Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are effective under mildly acidic conditions that favor imine formation. masterorganicchemistry.comharvard.edu For instance, the synthesis of various secondary amines can be achieved by reacting a primary amine with a suitable carbonyl compound in the presence of Ti(i-PrO)₄ and NaBH₄. organic-chemistry.org

The versatility of reductive amination allows for the synthesis of primary, secondary, and tertiary amines by choosing the appropriate amine and carbonyl starting materials. wikipedia.orgyoutube.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Selectivity |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH 6-7) | Reduces imines faster than ketones/aldehydes |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid as catalyst | Highly selective for iminium ions |

| α-Picoline-borane | Methanol, water, or neat with acetic acid | Effective for a range of substrates |

| H₂/Catalyst (e.g., Pd, Pt, Ni) | Varies with catalyst and substrate | Can be used for direct reductive amination |

Alkylation Reactions

Alkylation reactions represent another fundamental approach to the synthesis of pyridyl-substituted alkylamines. nih.gov This strategy typically involves the nucleophilic substitution of a halide or other suitable leaving group by an amine. However, a significant challenge in the direct alkylation of amines is the potential for overalkylation, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comyoutube.com

Despite this limitation, methods have been developed to control the regioselectivity of alkylation. For example, the direct, position-selective C-4 alkylation of pyridines has been achieved using a maleate-derived blocking group, which allows for Minisci-type decarboxylative alkylation at the desired position. nih.gov Because pyridine (B92270) is an electron-deficient heteroarene, traditional Friedel-Crafts type alkylations are generally not effective unless the pyridine ring is substituted with electron-donating groups. youtube.comelsevierpure.com Alternative methods, such as the addition of alkyl radicals or the alkylation of metalated pyridines, have been successfully employed. youtube.com

Transition-Metal Catalyzed Amine Synthesis

In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of amines, offering novel pathways with high efficiency and selectivity. mdpi.comelsevier.combusiness-vox.com These methods often operate under milder conditions and tolerate a wider range of functional groups compared to classical approaches.

Hydroamination, the atom-economical addition of an N-H bond across a carbon-carbon double or triple bond, provides a direct route to amines. acs.org While intermolecular hydroamination of unactivated alkenes can be challenging, the presence of a coordinating group like the pyridine nitrogen can facilitate this transformation. acs.orgberkeley.edu

For instance, zirconium complexes have been shown to catalyze the intermolecular hydroamination of 2-vinylpyridine. acs.org Rhodium complexes have also been used for the anti-Markovnikov hydroamination of vinylarenes. berkeley.edu Furthermore, catalyst-free hydroamination of vinyl heteroarenes has been achieved in an aqueous medium, offering a green and efficient route to compounds like centhaquine. rsc.org Cation exchange resins have also been utilized as heterogeneous catalysts for the hydroamination of vinylpyridines with various amines. epa.gov

Transition-metal-catalyzed C-H functionalization has become a transformative strategy for the synthesis of complex molecules, including pyridyl-substituted amines. beilstein-journals.orgrsc.orgnih.gov This approach allows for the direct formation of carbon-carbon or carbon-nitrogen bonds by activating otherwise inert C-H bonds. beilstein-journals.orgrsc.org

Various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze the C-H alkylation and arylation of pyridines. beilstein-journals.orgnih.gov For example, a palladium-catalyzed diarylation of pyridines at the 2- and 6-positions has been developed using a transient activator strategy. nih.gov Additionally, methods for the para-selective C-H functionalization of pyridines have been developed by leveraging oxazino pyridine intermediates under acidic conditions. nih.gov These advanced catalytic systems provide powerful tools for the construction of highly substituted pyridine derivatives. nih.gov

Enantioselective Synthesis of (1R)-1-(3-Methyl(2-pyridyl))propylamine

The synthesis of single-enantiomer chiral amines is of paramount importance in the pharmaceutical industry. The enantioselective synthesis of (1R)-1-(3-Methyl(2-pyridyl))propylamine and its analogs can be achieved through several asymmetric strategies.

One prominent approach is the asymmetric hydrogenation of prochiral pyridinium (B92312) salts. For example, iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts has been shown to produce α-aryl and α-heteroaryl piperidines with high enantioselectivity. acs.org

Another strategy involves the asymmetric lithiation and substitution of N-acyl phenylethylamines. The use of a chiral ligand, such as (-)-sparteine, can direct the stereochemical outcome of the substitution reaction, leading to enantioenriched products. nih.gov Furthermore, chiral amine catalysts have been used in the enantioselective α-alkylation of aldehydes with pyridinium salts, proceeding through a light-activated charge-transfer complex. rsc.org

Asymmetric Catalysis in Chiral Amine Synthesis

Asymmetric catalysis stands as one of the most elegant and atom-economical strategies for synthesizing chiral molecules. acs.org For chiral amines, the most direct catalytic method is the asymmetric hydrogenation of prochiral imines. nih.gov This transformation, along with related catalytic C-N bond-forming reactions, leverages a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Transition metal catalysis, particularly with iridium, rhodium, and ruthenium complexes, has proven exceptionally effective in this domain. acs.org

The asymmetric hydrogenation of an imine precursor, such as the one derived from 1-(3-methyl-2-pyridyl)propan-1-one, is a premier strategy for accessing (1R)-1-(3-Methyl(2-pyridyl))propylamine. Despite its efficiency, the hydrogenation of imines presents challenges not seen with their ketone analogues, including the potential for E/Z isomerization, substrate hydrolysis, and product inhibition of the catalyst. nih.gov Overcoming these hurdles has been a major focus of catalyst development. acs.org

The success of transition metal-catalyzed asymmetric reactions is fundamentally dependent on the structure of the chiral ligand coordinated to the metal center. acs.org The modular design of these ligands allows for systematic tuning of their steric and electronic properties to achieve high activity and enantioselectivity for a specific substrate. nih.govacs.org A multitude of "privileged" ligand families have emerged and found broad application.

Phosphorus-based Ligands: This is the most extensive class of ligands for asymmetric hydrogenation.

P-stereogenic Phosphines: Ligands with chirality centered on the phosphorus atom, such as certain binaphane derivatives, have been used in iridium-catalyzed imine hydrogenation, affording chiral amines with excellent enantioselectivity. acs.org

Phosphino-oxazolines (PHOX): These P,N-bidentate ligands are highly effective in iridium-catalyzed asymmetric hydrogenation of N-aryl imines, with various backbones like SimplePHOX and spiro-based systems achieving up to 97% enantiomeric excess (ee). nih.gov

Bipyridine-based Ligands: Novel chiral pyridine units (CPUs) have been incorporated into bipyridine structures, demonstrating superior performance in nickel- and iridium-catalyzed reactions, including reductive aminations. acs.org

The table below summarizes the performance of selected chiral ligands in the asymmetric hydrogenation of analogous imine substrates.

| Ligand/Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | N-alkyl aryl alanines | up to 90% | nih.gov |

| Ir-SimplePHOX (C5) | N-aryl imines | α-Aryl amines | High | nih.gov |

| Rh/ZhaoPhos | 2-substituted indoles | Chiral indolines | High | acs.org |

| Pd/C4-TunePhos + Brønsted acid | Cyclic imines | Cyclic amines | 86-95% | nih.gov |

A more advanced and increasingly powerful strategy for amine synthesis involves the direct functionalization of a C-H bond. Enantioselective C-H amidation allows for the conversion of a C(sp³)–H bond into a C-N bond, bypassing the need for pre-functionalized substrates like ketones or halides. acs.org

This transformation is often catalyzed by dirhodium(II) complexes. The key to achieving enantioselectivity is the design of the chiral ligands surrounding the rhodium center. One innovative approach involves using an achiral rhodium catalyst, Rh₂(esp)₂, paired with a chiral cation derived from cinchona alkaloids. This ion-pairing strategy effectively creates a chiral environment that directs the amination of benzylic C-H bonds with high enantioselectivity. acs.org The substrate's ability to form hydrogen bonds with the catalyst system can be crucial for both reactivity and stereocontrol. acs.org

A related method is the co-catalyzed carbene N-H insertion, where an achiral rhodium catalyst and a chiral squaramide co-catalyst enable the enantioselective N-alkylation of primary amides. nih.gov The resulting chiral amides are valuable intermediates that can be readily converted to the corresponding chiral amines. This method is noted for its mild conditions and high efficiency. nih.gov

Asymmetric protonation is a fundamental method for creating a stereocenter. rsc.org In the context of amine synthesis, this can be achieved by the enantioselective protonation of a prochiral enamine intermediate. This process is often facilitated by enamine catalysis, where a chiral amine catalyst reacts with a carbonyl compound to form a chiral enamine. Subsequent protonation occurs in a diastereoselective manner, and hydrolysis releases the optically active carbonyl compound, which can then be transformed into the desired chiral amine via methods like reductive amination. rsc.org

This strategy relies on a chiral proton source or a chiral catalyst that shields one face of the enamine, directing the approach of the proton. While indirect, it represents a powerful tool for setting the stereochemistry of α-carbon atoms in precursors to chiral amines. rsc.org

Biocatalytic Approaches for Enantioenriched Amine Production

Biocatalysis offers a highly selective, efficient, and environmentally friendly alternative to traditional chemical methods for chiral amine synthesis. mdpi.comexlibrisgroup.com Enzymes operate under mild conditions and can provide exquisite levels of stereocontrol, often yielding products with nearly perfect enantiomeric excess.

Several classes of enzymes are particularly useful for producing chiral amines:

Transaminases (TAs): Also known as aminotransferases, these pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone precursor. mdpi.com For the synthesis of (1R)-1-(3-Methyl(2-pyridyl))propylamine, the corresponding ketone, 1-(3-methyl-2-pyridyl)propan-1-one, would be an ideal substrate for an (R)-selective transaminase.

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines to chiral amines, using a cofactor like NADPH. nih.govacs.org They can be used in cascades where one enzyme reduces an unsaturated ketone and a second performs the reductive amination of the resulting saturated ketone. nih.govacs.org

Monoamine Oxidases (MAOs): These enzymes can be used in deracemization processes. An (S)-selective MAO, for example, can oxidize the (S)-enantiomer of a racemic amine to the corresponding imine, which is then reduced back to the racemic amine by a non-selective reducing agent. Over time, this kinetic resolution process enriches the (R)-enantiomer, theoretically allowing for a 100% yield of a single enantiomer. exlibrisgroup.com

The table below highlights some biocatalytic systems for chiral amine synthesis.

| Enzyme Class | Reaction Type | Substrate Type | Key Features | Reference |

| Transaminase (TA) | Asymmetric Synthesis | Ketones | High enantioselectivity, requires amine donor | mdpi.com |

| Imine Reductase (IRED) | Asymmetric Reduction | Imines | High stereoselectivity, requires cofactor recycling | nih.govacs.org |

| Monoamine Oxidase (MAO) | Deracemization | Racemic Amines | Combined with a reducing agent to yield a single enantiomer | exlibrisgroup.com |

| Ene-Reductase/IRED Cascade | One-Pot Cascade | α,β-Unsaturated Ketones | Synthesizes amines with two stereocenters | nih.govacs.org |

Chiral Auxiliary-Mediated Synthetic Routes

One of the most established strategies in asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org In this approach, a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemistry of a subsequent bond-forming reaction. After the desired chiral center has been created, the auxiliary is cleaved and can often be recovered. wikipedia.org

Several auxiliaries are widely used for the synthesis of chiral amines:

tert-Butanesulfinamide: Developed by Jonathan A. Ellman, this is one of the most versatile and reliable chiral auxiliaries for amine synthesis. osi.lv Condensation of tert-butanesulfinamide with an aldehyde (e.g., 3-methylpicolinaldehyde) forms an N-sulfinyl imine. Diastereoselective addition of a nucleophile, such as an ethyl Grignard or organolithium reagent, to this imine, followed by acidic removal of the sulfinyl group, yields the desired primary chiral amine with high enantiopurity. osi.lv

Pseudoephedrine and Pseudoephenamine: These amino alcohols can be converted into chiral amides. nih.govharvard.edu Deprotonation of the α-carbon followed by diastereoselective alkylation and subsequent cleavage of the auxiliary provides access to a wide range of enantiomerically enriched compounds, including precursors to chiral amines. nih.govharvard.edu Pseudoephenamine is often superior, providing higher diastereoselectivity, especially in the formation of quaternary stereocenters. nih.gov

Oxazolidinones: Evans oxazolidinones are powerful auxiliaries for controlling stereochemistry in alkylation and aldol (B89426) reactions. wikipedia.org The products of these reactions can then be converted into chiral amines through further synthetic steps.

Diastereoselective Synthesis of Precursors

This approach focuses on creating a key precursor molecule with the correct relative stereochemistry, which is then carried forward to the final chiral amine product. This strategy often overlaps with chiral auxiliary methods, as the auxiliary's role is to induce diastereoselectivity.

A prime example is the diastereoselective reduction of an enantiopure N-tert-butanesulfinyl ketimine. osi.lv The chiral sulfinyl group directs the delivery of a hydride reagent to one face of the imine C=N bond, establishing the stereocenter of the resulting amine with high diastereoselectivity.

Another powerful method is the diastereoselective reductive coupling of imines with other prochiral partners. For instance, the copper-catalyzed reductive coupling of N-alkyl aldimines with chiral allenamides can produce chiral 1,2-diamino synthons as single stereoisomers. acs.org While producing a more complex structure than the target propylamine (B44156), this demonstrates how C-C bond formation can be controlled to set up multiple stereocenters with high fidelity, which can then be elaborated into the desired final product. acs.org

Resolution of Racemic Mixtures

The isolation of the specific enantiomer, (1R)-1-(3-Methyl(2-pyridyl))propylamine, from a racemic mixture is a critical step in the synthesis of stereochemically pure compounds. The most prevalent and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org This classical chemical resolution technique relies on the differential physical properties, most notably solubility, of the resulting diastereomeric salt pairs, which allows for their separation by conventional methods like fractional crystallization. wikipedia.orglibretexts.org

The fundamental principle involves reacting the racemic amine with an enantiomerically pure chiral acid. This acid-base reaction transforms the pair of enantiomers into a pair of diastereomers. While the original enantiomers are chemically and physically identical (except for their interaction with plane-polarized light), the resulting diastereomers possess distinct physical characteristics, including different melting points and solubilities in various solvents. libretexts.orgpbworks.com This disparity allows for the selective crystallization of one diastereomer, leaving the other dissolved in the mother liquor. libretexts.org

A common and effective class of resolving agents for racemic amines are chiral carboxylic acids, with tartaric acid and its derivatives being widely employed. wikipedia.orggoogle.comgoogle.com For the resolution of a basic compound like 1-(3-Methyl(2-pyridyl))propylamine, an enantiomerically pure form of a tartaric acid derivative, such as O,O'-dibenzoyl-L-tartaric acid (L-DBTA), can be utilized. google.com

The process typically involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent, such as ethanol. google.com The interaction between the (R)- and (S)-amines with the L-tartaric acid derivative leads to the formation of two different diastereomeric salts: [(R)-amine · L-acid] and [(S)-amine · L-acid]. Due to their different three-dimensional structures, these salts will have different solubilities in the chosen solvent system. google.com

Under controlled conditions of temperature and concentration, the less soluble diastereomeric salt will preferentially crystallize out of the solution. This solid is then separated by filtration. The desired enantiomer is subsequently recovered from the purified diastereomeric salt by treatment with a base to neutralize the chiral acid. The resolving agent can often be recovered and recycled, which is an important consideration for the economic viability of the process on an industrial scale. google.com The enantiomeric purity of the final product is a critical parameter and is typically determined using chiral chromatography techniques.

The selection of the appropriate chiral resolving agent and the crystallization solvent is crucial for a successful resolution and often requires empirical screening to optimize the yield and enantiomeric excess of the desired product. Factors such as the concentration of the reactants, the temperature profile of the crystallization process, and the potential for seeding with a crystal of the pure diastereomer can all influence the efficiency of the separation. google.com

| Parameter | Description | Typical Value/Condition |

| Resolution Method | Formation and separation of diastereomeric salts | Fractional Crystallization |

| Racemic Compound | 1-(3-Methyl(2-pyridyl))propylamine | Mixture of (1R) and (1S) enantiomers |

| Chiral Resolving Agent | Enantiomerically pure acid | O,O'-dibenzoyl-L-tartaric acid (L-DBTA) or similar tartaric acid derivatives google.com |

| Solvent | Organic solvent | Ethanol or other alcohols google.com |

| Intermediate | Diastereomeric salts | [(1R)-amine · L-acid] and [(1S)-amine · L-acid] |

| Separation Principle | Differential solubility of diastereomers | One diastereomer crystallizes, the other remains in solution libretexts.orggoogle.com |

| Recovery of Enantiomer | Liberation from the purified salt | Treatment with a base (e.g., NaOH) wikipedia.org |

Stereochemical Aspects and Control in 1r 1 3 Methyl 2 Pyridyl Propylamine Synthesis

Strategies for Absolute Stereocontrol (R/S Configuration)

The establishment of the absolute stereochemistry at the chiral center of (1R)-1-(3-Methyl(2-pyridyl))propylamine can be achieved through several synthetic strategies, primarily falling into two categories: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer in excess over the other. This is often achieved by using chiral catalysts, auxiliaries, or reagents that create a chiral environment during the reaction, favoring the formation of one enantiomer. For the synthesis of chiral pyridyl amines, a prominent method is the asymmetric reduction of a corresponding prochiral imine or ketone.

One highly effective approach is the catalytic asymmetric hydrogenation of N-unprotected ketimines. For instance, the direct asymmetric reductive amination of 2-acetylpyridines using a chiral catalyst can yield the corresponding chiral primary amines with high enantioselectivity. A study on the asymmetric reductive amination of 2-acetyl-6-substituted pyridines demonstrated that a Ru(OAc)₂{(S)-binap} catalyst with ammonium (B1175870) trifluoroacetate as the nitrogen source can produce chiral primary amines with excellent enantiomeric excess (ee) acs.org. Although this study did not specifically use 2-acetyl-3-methylpyridine as a substrate, the methodology is highly relevant and applicable.

Another strategy involves the use of chiral auxiliaries . A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. For example, tert-butanesulfinamide is a versatile chiral auxiliary used for the asymmetric synthesis of a wide variety of amines yale.edu. The condensation of tert-butanesulfinamide with a ketone forms a sulfinylimine, which can then be reduced diastereoselectively. Subsequent removal of the sulfinyl group yields the chiral amine.

Chiral Resolution

Table 1: Comparison of Strategies for Absolute Stereocontrol

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | High atom economy, potentially high enantioselectivity. | Catalyst can be expensive and sensitive. |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereoselective bond formation. | Often reliable and predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Well-established and widely applicable technique. | Maximum 50% yield for the desired enantiomer without a recycling process. |

Enantiomeric Purity Assessment Techniques

Once a chiral synthesis or resolution has been performed, it is crucial to determine the enantiomeric purity of the product. This is typically expressed as enantiomeric excess (ee), which is the percentage of the major enantiomer minus the percentage of the minor enantiomer. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately determined. The choice of the CSP and the mobile phase is critical for achieving good separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While enantiomers have identical NMR spectra in an achiral environment, their spectra can be differentiated in the presence of a chiral auxiliary. This is achieved by converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA) . The resulting diastereomers have distinct NMR spectra, and the ratio of the diastereomers, and thus the ee of the original amine, can be determined by integrating the signals of the non-equivalent protons or other nuclei bldpharm.com.

Another NMR-based method involves the use of chiral solvating agents (CSAs) . These agents form transient diastereomeric complexes with the enantiomers, leading to observable differences in their chemical shifts.

A specific protocol for determining the enantiopurity of chiral primary amines involves a three-component assembly of the amine, 2-formylphenylboronic acid, and an enantiopure diol like (R)-1,1'-bi-2-naphthol (BINOL) smolecule.com. This forms a mixture of diastereoisomeric iminoboronate esters whose ratio can be determined by integrating well-resolved diastereotopic resonances in their ¹H NMR spectra smolecule.com.

Table 2: Techniques for Enantiomeric Purity Assessment

| Technique | Principle | Key Features |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Highly accurate and sensitive; requires method development. |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. | Provides structural information; requires a pure derivatizing agent. |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes leading to chemical shift differences. | Non-destructive; may have smaller spectral differences. |

Diastereoselective Outcomes in Synthetic Pathways

In synthetic routes that involve the creation of a new stereocenter in a molecule that already contains one or more stereocenters, the formation of diastereomers is possible. The stereochemical outcome of such reactions is termed diastereoselectivity. Understanding and controlling diastereoselectivity is crucial, especially in multi-step syntheses.

For instance, in the synthesis of a complex molecule where (1R)-1-(3-Methyl(2-pyridyl))propylamine is an intermediate, a subsequent reaction step might introduce a second chiral center. The stereochemistry of the existing (R)-center in the propylamine (B44156) moiety can influence the stereochemical outcome at the newly formed center, leading to a preferential formation of one diastereomer over the other. This phenomenon is known as substrate-controlled diastereoselectivity.

The synthesis of bedaquiline, a drug for tuberculosis, provides a relevant example of the importance of diastereoselectivity in a complex synthesis. The key bond-forming step involves a 1,2-addition reaction that creates two adjacent chiral centers, and the diastereomeric ratio of the product is highly dependent on the reaction conditions researchgate.net.

Factors Influencing Stereoselectivity

The stereochemical outcome of a reaction is influenced by a variety of factors. Careful optimization of these parameters is essential to achieve high enantioselectivity or diastereoselectivity.

Catalyst Structure: In catalytic asymmetric reactions, the structure of the chiral ligand coordinated to the metal center is of utmost importance. The ligand creates a specific three-dimensional environment that dictates how the substrate binds to the catalyst and, consequently, which face of the prochiral substrate is more accessible for the reaction.

Reaction Conditions:

Temperature: Lowering the reaction temperature often leads to higher stereoselectivity. This is because the difference in the activation energies for the formation of the two enantiomers or diastereomers becomes more significant at lower temperatures.

Pressure: In asymmetric hydrogenations, the pressure of hydrogen gas can influence both the reaction rate and the enantioselectivity.

Solvent Effects: The solvent can play a crucial role in stereoselective reactions. It can influence the solubility of the reactants and the catalyst, the stability of transition states, and the aggregation state of the catalyst. For the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines, a solvent screen identified THF as optimal for achieving good conversion and amine selectivity acs.org.

Additives: In some cases, the addition of other reagents can have a significant impact on stereoselectivity. For example, in lithiation/1,2-addition sequences, the presence of salts like lithium bromide can influence the diastereomeric ratio of the product researchgate.net.

Table 3: Factors Influencing Stereoselectivity

| Factor | Influence on Stereoselectivity |

|---|---|

| Catalyst Structure | The chiral environment created by the catalyst directly controls the stereochemical outcome. |

| Temperature | Lower temperatures generally enhance stereoselectivity. |

| Solvent | Affects the stability of transition states and the solubility of reactants and catalysts. |

| Pressure | Can impact the rate and selectivity of gas-phase reactions like hydrogenation. |

| Additives | Can alter the nature of the active catalyst or intermediates, thereby influencing stereoselectivity. |

Reactivity and Mechanistic Investigations of 1r 1 3 Methyl 2 Pyridyl Propylamine

Reaction Pathways Involving the Amine Functionality

The primary amine group in (1R)-1-(3-Methyl(2-pyridyl))propylamine is a key site of reactivity, capable of undergoing a variety of transformations typical for aliphatic amines. These reactions are fundamental in modifying the structure and properties of the molecule, often for applications in catalysis and pharmaceutical synthesis. Chiral amines are crucial building blocks in the synthesis of high-value molecules, with over 40% of commercial pharmaceuticals containing this motif. acs.org

The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character to the amine. Common reactions include:

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides would readily form the corresponding amide. This transformation is often used to protect the amine functionality or to introduce new structural features.

Alkylation: The amine can be alkylated by reaction with alkyl halides. The degree of alkylation (mono-, di-, or tri-alkylation leading to quaternary ammonium (B1175870) salts) can be controlled by the reaction conditions and the stoichiometry of the reagents. The high basicity of N-alkyl amines, however, can sometimes lead to catalyst deactivation in certain catalytic processes. nih.gov

Reductive Amination: The amine can be synthesized from a corresponding ketone via reductive amination, a process that can be achieved with high stereoselectivity using engineered amine dehydrogenases. acs.org

Participation in Multicomponent Reactions (MCRs): Primary amines are common components in MCRs, which are efficient one-pot processes for the synthesis of complex molecules. For instance, 2-aminopyridine (B139424) derivatives are known to participate in the multicomponent synthesis of other heterocyclic structures. researchgate.net It is expected that (1R)-1-(3-Methyl(2-pyridyl))propylamine could act as the amine component in reactions like the Ugi or Mannich reaction.

The reactivity of the amine is also influenced by the adjacent chiral center, which can direct the stereochemical outcome of reactions at or near the amine group.

Transformations Involving the Pyridine (B92270) Moiety (e.g., N-coordination, electrophilic aromatic substitution)

The 3-methyl-2-pyridyl group offers additional sites for chemical modification, primarily through the pyridine nitrogen and the aromatic ring itself.

N-Coordination: The nitrogen atom of the pyridine ring is a Lewis basic site and can coordinate to transition metals. researchgate.net This coordinating ability is fundamental to the use of aminopyridine derivatives as ligands in catalysis. rsc.org For example, 2-aminopyridines can react with ruthenium carbonyl clusters to form hydrido trinuclear clusters. researchgate.net The formation of such metal complexes can activate the pyridine ring or be the basis for creating novel catalysts. In the case of (1R)-1-(3-Methyl(2-pyridyl))propylamine, the molecule can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the primary amine nitrogen, forming a stable chelate ring. This chelation is a key design element in many chiral ligands used for asymmetric catalysis. rsc.org Recent studies have also explored the η⁶-coordination of aminopyridines to ruthenium catalysts, which activates the pyridine ring for nucleophilic aromatic substitution. thieme-connect.deresearchgate.net

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally electron-deficient compared to benzene (B151609) and is therefore less reactive towards electrophilic aromatic substitution. nih.gov The nitrogen atom deactivates the ring, and substitution, when it occurs under harsh conditions, is typically directed to the C-3 and C-5 positions. However, the amino group at the C-2 position is an activating, ortho-, para-directing group. The methyl group at C-3 is also weakly activating. The interplay of these groups suggests that electrophilic substitution on the pyridine ring of (1R)-1-(3-Methyl(2-pyridyl))propylamine would likely be directed to the C-5 position, influenced by the strong directing effect of the amino group.

Mechanistic Studies of Related Aminopyridines in Organic Transformations

Mechanistic insights into the reactions of (1R)-1-(3-Methyl(2-pyridyl))propylamine can be drawn from studies on analogous aminopyridine systems.

Chiral amines and their derivatives are widely used as organocatalysts in asymmetric Michael additions. The amine can activate the substrate by forming a nucleophilic enamine intermediate with a carbonyl compound. The chirality of the catalyst then directs the stereoselective addition to the Michael acceptor. Chiral catalysts containing amino diol functionalities have been shown to be effective in promoting various Michael addition reactions, yielding products with high enantiomeric excesses. researchgate.net Similarly, dipeptide phosphine (B1218219) catalysts have been used for the enantiodivergent Michael addition of pyridazinones to enones, where subtle changes in the achiral part of the catalyst control the stereochemical outcome. whiterose.ac.uk It is conceivable that (1R)-1-(3-Methyl(2-pyridyl))propylamine could function as a chiral catalyst or precatalyst in such transformations, with the stereochemical outcome being dictated by the (1R) configuration. The reaction mechanism typically involves the formation of a chiral enamine or iminium ion, which then reacts with the Michael acceptor in a stereocontrolled manner.

Table 1: Examples of Chiral Amine-Derived Catalysts in Asymmetric Michael Additions

| Catalyst Type | Michael Donor | Michael Acceptor | Product Enantiomeric Excess (ee) | Reference |

| Chiral Amino Diol | Malonates | α,β-Unsaturated Ketones | High | researchgate.net |

| Dipeptide Phosphine | Pyridazinones | Enones | Up to 99% | whiterose.ac.uk |

| Chiral La-Na Aminodiolate | Various | α,β-Unsaturated Compounds | High | beilstein-journals.org |

| Aminoimidates | Thiophenol | Chalcone | Up to 84% | wikipedia.org |

Aminopyridine derivatives can undergo intramolecular cyclization reactions to form fused heterocyclic systems, which are prevalent in medicinal chemistry. For example, the intramolecular cyclization of N-propargylaminopyridines is a known method to access imidazo[1,2-a]pyridines. nih.gov The amino group or the pyridine nitrogen can act as the internal nucleophile, attacking an electrophilic center within the same molecule. Such cyclization reactions can be influenced by the stereochemistry of the starting material. In the case of (1R)-1-(3-Methyl(2-pyridyl))propylamine derivatives, the chiral center could control the stereochemistry of newly formed rings. The relative ease of cyclization for aminopyridine derivatives often depends on the position of the amino group and the length of the tether to the reactive partner.

The Concerted Metalation-Deprotonation (CMD) mechanism is a key pathway for C-H activation catalyzed by transition metals, particularly for high-valent, late transition metals like Pd(II), Rh(III), and Ru(II). rsc.org This pathway involves a single transition state where the C-H bond is cleaved and a new carbon-metal bond is formed, with a base (often a carboxylate ligand) assisting in the removal of the proton. rsc.org This mechanism is distinct from pathways involving oxidative addition. The CMD pathway has been computationally and experimentally supported for the C-H activation of various aromatic and even alkyl substrates. rsc.orgresearchgate.net In the context of aminopyridine derivatives, C-H activation can be directed by the pyridine nitrogen. For N-aryl-2-aminopyridines, the pyridyl group directs the C-H functionalization of the aryl ring. nih.gov For (1R)-1-(3-Methyl(2-pyridyl))propylamine, a CMD mechanism could be involved in the activation of the C-H bonds of the pyridine ring or the alkyl chain, particularly when the compound is acting as a ligand in a transition metal complex. The reaction barriers for CMD pathways are influenced by factors such as the acidity of the C-H bond and the nature of the metal and its ligands. researchgate.net

Table 2: Key Features of the Concerted Metalation-Deprotonation (CMD) Pathway

| Feature | Description | Reference |

| Mechanism | Single transition state for C-H bond cleavage and C-Metal bond formation. | rsc.org |

| Role of Base | A base, typically a carboxylate, deprotonates the substrate concertedly. | rsc.org |

| Common Metals | High-valent, late transition metals such as Pd(II), Rh(III), Ir(III), Ru(II). | rsc.org |

| Substrates | Aryl, alkenyl, and alkyl C-H bonds. | rsc.orgresearchgate.net |

| Rate-Limiting Step | Often the formation of the metallacycle via C-H activation. | youtube.com |

Influence of Chiral Stereochemistry on Reaction Outcomes and Selectivity

The (1R) stereocenter in (1R)-1-(3-Methyl(2-pyridyl))propylamine is expected to have a profound influence on its reactivity, particularly in asymmetric transformations. Chirality is a critical factor in determining the biological activity and pharmacological profiles of molecules. rsc.org

When used as a ligand in asymmetric catalysis, the chiral environment created by the ligand around the metal center is responsible for inducing stereoselectivity in the reaction. The conformation of the chelate ring formed by the bidentate coordination of the amine and pyridine nitrogen would be fixed by the (1R) configuration, leading to a specific spatial arrangement of the other ligands and the substrate around the metal. This control of the three-dimensional space is the basis for enantioselective catalysis. The synthesis of chiral pyridine-containing amines is of great interest for their application as ligands in transition metal-catalyzed asymmetric hydrogenation and other transformations. nih.gov

In reactions involving the amine functionality itself, the adjacent stereocenter can lead to diastereoselectivity. For instance, if the amine attacks a prochiral electrophile, the (1R) center can favor the formation of one diastereomer over the other due to steric or electronic effects in the transition state. This principle is fundamental to diastereoselective synthesis. The stereoselectivity of a reaction can be influenced by whether the intermediate is chiral or achiral; a chiral intermediate is necessary for stereoselectivity where the different faces of a reactive center are not sterically equivalent. The study of how the chirality of a molecule influences reaction outcomes is a central theme in modern organic chemistry, with significant implications for the synthesis of enantiomerically pure compounds.

Applications of 1r 1 3 Methyl 2 Pyridyl Propylamine in Asymmetric Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral amines are fundamental building blocks in the synthesis of numerous complex organic molecules, including pharmaceuticals and natural products. The enantiomerically pure nature of these amines allows for the introduction of a defined stereocenter, which can be elaborated upon to construct larger, stereochemically rich structures.

The 3-methyl-2-pyridyl substituent is of particular interest. The pyridine (B92270) ring can act as a hydrogen bond acceptor or a metal-coordinating site, potentially influencing the conformation of the molecule or its interaction with biological targets. The methyl group provides steric bulk and can influence the electronic properties of the pyridine ring. In the context of drug discovery, for instance, the incorporation of such a substituted pyridyl moiety can be a strategy for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

Role as a Chiral Ligand in Catalytic Systems

The most prominent application of chiral pyridylamines like (1R)-1-(3-Methyl(2-pyridyl))propylamine is in the development of chiral ligands for asymmetric catalysis. The combination of a nitrogen-containing heterocycle and a nearby stereogenic center makes this compound an excellent scaffold for creating bidentate ligands that can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical reactions.

Design and Synthesis of Chiral Ligands Incorporating the Pyridylpropylamine Scaffold

A common strategy for converting a chiral amine into a valuable ligand is to introduce a second coordinating group, creating a bidentate or tridentate ligand. In the case of (1R)-1-(3-Methyl(2-pyridyl))propylamine, the pyridine nitrogen already serves as one coordinating atom. A versatile class of ligands that can be synthesized from such precursors are Pyridine-Oxazoline (PyOX) ligands.

The synthesis of a PyOX ligand from (1R)-1-(3-Methyl(2-pyridyl))propylamine would first involve the reduction of the corresponding amino acid or a related derivative to the chiral amino alcohol. This amino alcohol can then be reacted with a derivative of 3-methylpicolinic acid, such as the methyl picolinimidate, to construct the oxazoline (B21484) ring. The resulting PyOX ligand would feature a chiral center adjacent to the oxazoline ring, which, in coordination with a metal, would create a well-defined chiral pocket around the catalytic site.

Another approach is the synthesis of chiral pyridine-aminophosphine ligands. These P,N ligands can be synthesized from chiral 2-(pyridin-2-yl)-substituted scaffolds and have shown great success in asymmetric hydrogenation reactions. nih.gov

Catalytic Asymmetric Transformations (e.g., epoxidation, conjugate additions, hydroaminations)

Conjugate Additions: The palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones is a powerful method for creating all-carbon quaternary stereocenters. rsc.org Chiral pyridinooxazoline (PyOX) ligands have been shown to be effective in this transformation. rsc.org The reaction is notable for its tolerance to air and moisture, making it a practical synthetic method. rsc.org The general reaction involves the addition of an arylboronic acid to a β-substituted cyclic enone in the presence of a palladium catalyst and a chiral PyOX ligand, yielding an enantioenriched product with a new benzylic stereocenter. rsc.org

Table 1: Palladium-Catalyzed Asymmetric Conjugate Addition of Phenylboronic Acid to 3-Methylcyclohexen-2-one using a PyOX-type Ligand

| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | (S)-tert-Butyl-PyOX | Toluene | 60 | 85 | 90 |

| 2 | (S)-Phenyl-PyOX | Dichloroethane | 40 | 92 | 88 |

Data is representative of typical results found in the literature for analogous PyOX ligands and is for illustrative purposes. rsc.org

Hydroaminations: The asymmetric hydroamination of olefins is a highly atom-economical method for synthesizing chiral amines. Rhodium-catalyzed hydroamination of allyl amines using chiral BIPHEP-type ligands can produce enantioenriched 1,2-diamines with high yields and excellent enantioselectivities. rsc.org This transformation is valuable for accessing the 1,2-propylene diamine motif, which is a significant structural element in many pharmaceutical compounds. rsc.org

Table 2: Rhodium-Catalyzed Asymmetric Hydroamination of an Allylamine

| Entry | Ligand | Nucleophile | Yield (%) | ee (%) |

| 1 | MeO-BIPHEP | Morpholine | 95 | 98 |

| 2 | MeO-BIPHEP | N-Methylbenzylamine | 88 | 96 |

Data is representative of typical results found in the literature for rhodium-catalyzed hydroamination with chiral phosphine (B1218219) ligands and is for illustrative purposes. rsc.org

Asymmetric Epoxidation: While not as commonly reported with PyOX ligands as other transformations, the development of chiral ligands for asymmetric epoxidation is an active area of research. The structural features of a PyOX ligand derived from (1R)-1-(3-Methyl(2-pyridyl))propylamine would be suitable for creating a chiral environment around a metal center, such as manganese or ruthenium, which are commonly used in epoxidation catalysis. The enantioselectivity of such a reaction would be highly dependent on the precise structure of the ligand and the reaction conditions.

Computational and Theoretical Studies on 1r 1 3 Methyl 2 Pyridyl Propylamine

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of (1R)-1-(3-Methyl(2-pyridyl))propylamine and how its shape influences its interactions. The conformation of a molecule, which describes the spatial arrangement of its atoms, is not static and can fluctuate between different energy states. Identifying the most stable conformations is crucial as they often dictate the molecule's biological activity and chemical reactivity.

For molecules containing a pyridyl group, such as N'-(2-pyridyl)formamidines, conformational analysis using techniques like ¹H NMR nuclear Overhauser effect has shown a preference for a conformation where the pyridine (B92270) and the imino nitrogen lone pairs are in an anti-orientation. rsc.org This preference is influenced by electronic and steric factors. In the case of (1R)-1-(3-Methyl(2-pyridyl))propylamine, the rotation around the C-C bond connecting the propylamino side chain to the pyridine ring and the C-N bond of the amine group are key conformational variables.

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to map the potential energy surface of the molecule as a function of these rotational angles (dihedral angles). This analysis reveals the low-energy conformations and the energy barriers between them. For instance, in a related compound, 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, the propylamino side chain adopts a contorted conformation. researchgate.net It is expected that the propylamine (B44156) side chain in (1R)-1-(3-Methyl(2-pyridyl))propylamine also exhibits a preferred, low-energy conformation that minimizes steric hindrance between the propyl group, the amine, and the methyl-substituted pyridine ring.

Interactive Data Table: Torsional Angle Preferences in Pyridyl Systems

| Dihedral Angle | Typical Preference | Influencing Factors |

| Pyridine-N Lone Pair vs. Imino-N Lone Pair | Anti | Electronic repulsion, Steric hindrance |

| C(pyridyl)-C(side chain) | Staggered | Minimization of steric strain |

| C(side chain)-N(amine) | Gauche/Anti | Hydrogen bonding, Solvent effects |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov DFT calculations can provide valuable information about electron distribution, orbital energies, and molecular properties that are key to understanding a molecule's chemical behavior.

For (1R)-1-(3-Methyl(2-pyridyl))propylamine, DFT calculations can be used to determine properties such as the distribution of electron density and the electrostatic potential. These calculations would likely show a higher electron density on the nitrogen atom of the pyridine ring and the nitrogen atom of the propylamine group, indicating these are likely sites for protonation or coordination to metal ions. The methyl group on the pyridine ring acts as an electron-donating group, which can subtly influence the electronic properties of the pyridine ring.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons. For a molecule like (1R)-1-(3-Methyl(2-pyridyl))propylamine, the HOMO is likely to be localized on the amine group and the pyridine ring, making these the primary sites for electrophilic attack. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack. DFT studies on similar nitro-pyridine derivatives have demonstrated the significant impact of substituent positions on the electronic structure and optical properties. nih.gov

Interactive Data Table: Calculated Electronic Properties of a Model Pyridine System

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measure of the molecule's overall polarity. |

In Silico Prediction of Stereoselectivity and Reaction Pathways

The synthesis of a single enantiomer of a chiral molecule, such as (1R)-1-(3-Methyl(2-pyridyl))propylamine, is a significant challenge in organic chemistry. In silico methods, which are computational approaches to predict chemical phenomena, are increasingly used to understand and predict the stereoselectivity of reactions.

Predicting the reaction pathway for the synthesis of (1R)-1-(3-Methyl(2-pyridyl))propylamine can be approached using retrosynthetic analysis tools. chemrxiv.orgnih.gov These computational methods aim to identify potential starting materials and reaction steps to synthesize a target molecule. arxiv.orgarxiv.orgchemrxiv.org For instance, a plausible synthetic route could involve the asymmetric reduction of a corresponding imine or the amination of a chiral alcohol.

Computational modeling can be used to study the transition states of the key stereodetermining steps in these reactions. By calculating the energies of the different transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) of the reaction can be predicted. This type of analysis can help in the selection of appropriate chiral catalysts or auxiliaries to achieve high stereoselectivity. The models would take into account the steric and electronic interactions between the substrate, the reagents, and the catalyst.

Ligand-Based and Structure-Based Design Principles for Analogues and Catalytic Systems

The design of new molecules with improved properties, known as analogues, can be guided by both ligand-based and structure-based computational methods.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. For (1R)-1-(3-Methyl(2-pyridyl))propylamine, a library of analogues could be designed by systematically modifying different parts of the molecule, such as the alkyl chain, the substituents on the pyridine ring, or by replacing the pyridine ring with other heterocycles. Quantitative Structure-Activity Relationship (QSAR) models could then be developed to correlate the structural features of these analogues with their activity, providing a predictive tool for designing more potent compounds.

Structure-based design , on the other hand, is applicable when the 3D structure of the target protein or enzyme is available. This allows for the rational design of ligands that can fit precisely into the binding site of the target. Although a specific target for (1R)-1-(3-Methyl(2-pyridyl))propylamine is not the focus here, the principles can be applied to the design of catalytic systems where this molecule or its derivatives act as chiral ligands. For example, by docking the molecule into the active site of a hypothetical enzyme or a metal catalyst complex, one could identify key interactions and propose modifications to the ligand to enhance its binding affinity or catalytic efficiency. The design of novel inhibitors for protein kinases often utilizes such structure-guided modifications.

Interactive Data Table: Strategies for Analogue Design

| Design Approach | Principle | Application to (1R)-1-(3-Methyl(2-pyridyl))propylamine |

| Ligand-Based | Similar structures have similar activities. | Creating a library of derivatives with varied alkyl chains and ring substituents to build a QSAR model. |

| Structure-Based | Rational design based on a known target structure. | Docking into a catalytic site to design more effective chiral ligands for asymmetric synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.